tert-Butyl(methyl)dipropoxysilane

Description

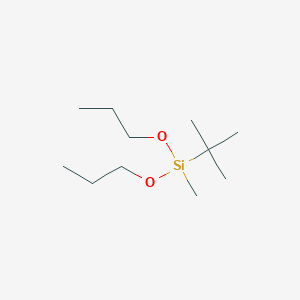

tert-Butyl(methyl)dipropoxysilane is an organosilicon compound featuring a silicon atom bonded to a tert-butyl group, a methyl group, and two propoxy groups. Organosilicon compounds with tert-butyl substituents are widely used in organic synthesis as protecting groups for alcohols or amines due to their steric bulk and stability under various reaction conditions . The propoxy groups in this compound likely enhance solubility in organic solvents and modulate reactivity compared to shorter alkoxy chains (e.g., methoxy) or halide-substituted silanes.

Synthesis: A plausible synthetic route involves reacting tert-butylmethyldichlorosilane with propanol in the presence of a base (e.g., triethylamine) to replace the chloride groups with propoxy substituents. Similar methods are documented for tert-butyldimethylsilanes, where chlorosilane precursors react with alcohols to form silyl ethers .

Applications: tert-Butyl silanes are critical intermediates in pharmaceuticals (e.g., antiviral agents and enzyme inhibitors) and materials science. The propoxy groups may improve compatibility in polymer matrices or nonpolar solvents, expanding utility in coatings or battery electrolytes .

Properties

CAS No. |

168900-91-2 |

|---|---|

Molecular Formula |

C11H26O2Si |

Molecular Weight |

218.41 g/mol |

IUPAC Name |

tert-butyl-methyl-dipropoxysilane |

InChI |

InChI=1S/C11H26O2Si/c1-7-9-12-14(6,11(3,4)5)13-10-8-2/h7-10H2,1-6H3 |

InChI Key |

FVAPHZVGZPHCKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Si](C)(C(C)(C)C)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(methyl)dipropoxysilane typically involves the reaction of tert-butylmethylchlorosilane with propanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the propoxy group. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silicon-chlorine bond.

Catalyst/Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

Reactants: tert-Butylmethylchlorosilane and propanol

Catalyst: Sodium hydroxide or potassium hydroxide

Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(methyl)dipropoxysilane can undergo various chemical reactions, including:

Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The silicon-oxygen bonds can be reduced to form silanes.

Substitution: The propoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids

Reduction: Silanes

Substitution: Corresponding substituted silanes with amines or thiols

Scientific Research Applications

Chemistry: tert-Butyl(methyl)dipropoxysilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a protecting group for alcohols and amines in organic synthesis.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption.

Medicine: While not directly used as a drug, this compound can be utilized in the development of drug delivery systems, particularly in modifying the surface properties of nanoparticles.

Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials with enhanced properties.

Mechanism of Action

The mechanism by which tert-Butyl(methyl)dipropoxysilane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets include hydroxyl groups on surfaces, where the silicon atom forms covalent bonds, leading to modified surface properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl-Containing Silanes

*Molecular weights calculated from empirical formulas. †Estimated based on analogous structures.

Key Observations :

- Substituent Effects: Propoxy groups in this compound increase hydrophobicity compared to methoxy derivatives (e.g., 3e), enhancing solubility in nonpolar media. Chloropropoxysilanes (e.g., ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions.

- Steric Hindrance : The tert-butyl group provides significant steric protection, stabilizing sensitive functional groups in synthetic intermediates .

Reactivity and Stability

Table 2: Thermal and Chemical Properties

†Estimated based on higher molecular weight and alkoxy substituents.

Key Observations :

- Thermal Stability : tert-Butyl silanes exhibit higher thermal stability compared to MTBE due to stronger Si–C bonds and reduced volatility .

- Hydrolytic Stability : Propoxy groups in this compound likely slow hydrolysis compared to chlorosilanes (e.g., ), which react rapidly with water.

Molecular Dynamics and Solid-State Behavior

highlights that tert-butyl groups in molecular solids exhibit distinct reorientation behaviors depending on their substitution patterns. For example, 2,5-ditert-butyl derivatives show three distinct rotor types contributing to relaxation processes, whereas 2,4-isomers require broader distribution models (e.g., Frolich spectral density) . This suggests that tert-butyl substituents in silanes may similarly influence crystallization and bulk material properties, such as melting points or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.